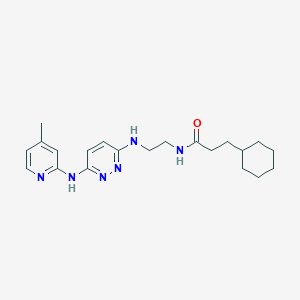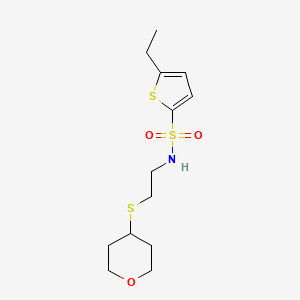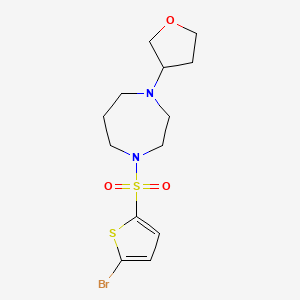![molecular formula C16H23N3O4S B3006353 4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide CAS No. 2097862-86-5](/img/structure/B3006353.png)
4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide is a complex organic molecule that appears to be related to the family of dioxopiperazines. Dioxopiperazines are known for their diverse pharmacological activities, which often make them of interest in the development of pharmaceuticals. The specific structure and substituents of this compound suggest it may have unique properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related dioxopiperazine compounds has been reported in the literature. For instance, the preparation of 4-ethyl-2,3-dioxopiperazine-1-carboxamido-p-hydroxyphenylacetyl chloride, a compound with a similar dioxopiperazine core, was achieved using bis(trichloromethyl) carbonate (triphosgene) as a reagent, yielding a high purity product . Another synthesis approach for a crystalline form of a similar compound utilized triphosgene in methylene dichloride with triethylamine, highlighting the use of mild conditions and clean reactions without the need for traditional chlorinating agents . These methods could potentially be adapted for the synthesis of the compound , with modifications to incorporate the thiophen-3-yl and hydroxy-pentyl substituents.
Molecular Structure Analysis
The molecular structure of dioxopiperazines typically includes a six-membered piperazine ring with two adjacent oxygen atoms, which is evident in the core structure of the compounds synthesized in the papers . The presence of the ethyl group at the 4-position is a common feature, and the additional substituents would influence the overall molecular geometry, electronic distribution, and potential for intermolecular interactions.
Chemical Reactions Analysis
Dioxopiperazine compounds can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The presence of reactive functional groups such as carboxamide and hydroxy groups can lead to further derivatization or transformation into other pharmacologically active compounds. The literature does not provide specific reactions for the exact compound , but the reported syntheses and reactions of similar molecules suggest a high reactivity and versatility of the dioxopiperazine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxopiperazine derivatives are influenced by their functional groups and overall molecular structure. The reported compounds are typically solid at room temperature, with high purity achievable through crystallization . The presence of polar functional groups like carboxamide and hydroxy would contribute to the solubility in various solvents, which is crucial for their application in medicinal chemistry. The exact properties of 4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide would need to be determined experimentally, but they are likely to be consistent with the behavior of structurally related compounds.
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
One study reports the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds, including various piperazine derivatives, were evaluated for their antimicrobial, antilipase, and antiurease activities, showing good to moderate effects against test microorganisms (Başoğlu et al., 2013).
Synthesis of Crystalline Compounds
Another research paper describes a convenient synthesis method for a crystalline compound similar in structure, highlighting a clean and mild reaction process without using hazardous chlorinating agents. This approach may offer safer and more efficient production methods for related compounds (Wei et al., 2008).
Preparation and Yield Optimization
The preparation of a closely related compound is detailed, focusing on optimizing yield and purity through specific reaction conditions, achieving a high yield of 97.6% and purity as determined by HPLC (Yan-wei, 2006).
Antimicrobial and Antioxidant Studies
Further studies include the synthesis and biological evaluation of new cyclopenteno[b]thiophene derivatives as local anesthetic and antiarrhythmic agents, suggesting potential applications in developing new therapeutic agents (Al-Obaid et al., 1998). Additionally, novel ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized and evaluated for their antimicrobial activity and docking studies, indicating their potential as antimicrobial agents (Spoorthy et al., 2021).
Safety And Hazards
The safety and hazards associated with thiophene derivatives can depend on the specific compound. As with any chemical compound, appropriate safety measures should be taken when handling them. Unfortunately, I couldn’t find specific safety and hazard information for “4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide”.
Future Directions
Thiophene derivatives continue to be a topic of interest in medicinal chemistry research due to their wide range of therapeutic properties1. Future research may focus on synthesizing new thiophene-containing compounds and investigating their biological activity2. For example, the use of Aβ16–22 peptide to prepare polythiophene/Aβ16–22 assemblies for a photocatalytic water splitting system with enhanced hydrogen evolution has been demonstrated5.
properties
IUPAC Name |
4-ethyl-N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-2-18-7-8-19(15(22)14(18)21)16(23)17-6-3-12(4-9-20)13-5-10-24-11-13/h5,10-12,20H,2-4,6-9H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWKBYCIAZMCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-2,3-dioxopiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[8-(4-Bromo-1,3-thiazol-2-yl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonan-8-yl]oxy]acetic acid](/img/structure/B3006276.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3006279.png)

![1-phenyl-3-(3-(trifluoromethyl)benzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3006282.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B3006284.png)



![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B3006289.png)
![8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid](/img/structure/B3006290.png)
